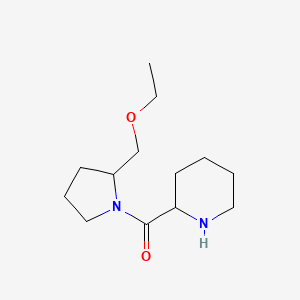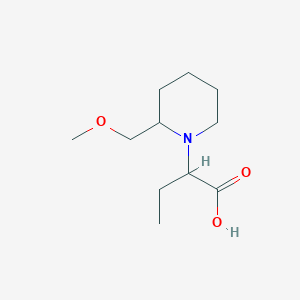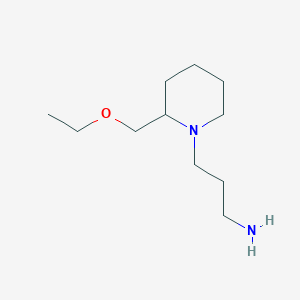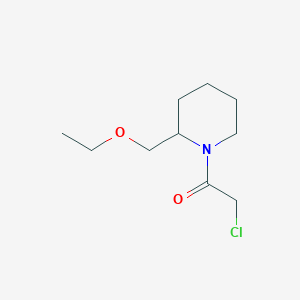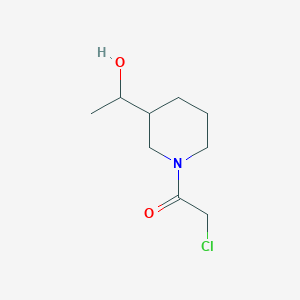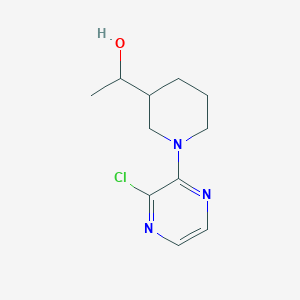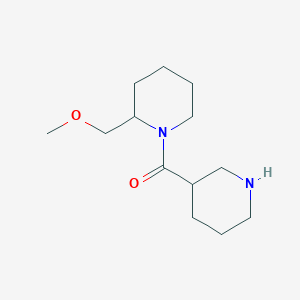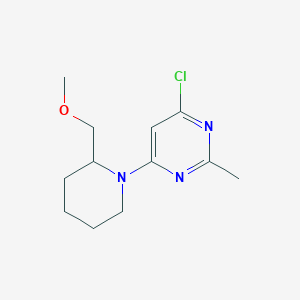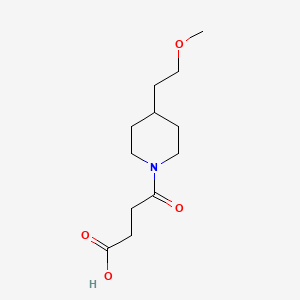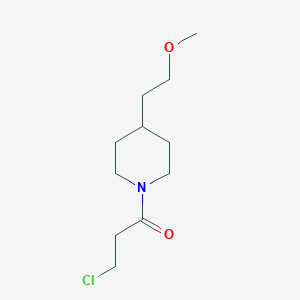![molecular formula C9H11FN2O B1477047 7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine CAS No. 2098081-60-6](/img/structure/B1477047.png)
7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine
Descripción general
Descripción
7-Fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine, also known as FDOX, is a synthetic compound belonging to the oxazepin family of heterocyclic compounds. It is a fluorinated derivative of the cyclic amine oxazepin, which has been studied for its potential applications in medicinal chemistry. FDOX has been found to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and antifungal effects. It has also been studied for its potential use in the treatment of neurological disorders and as a potential anti-cancer agent.
Aplicaciones Científicas De Investigación
Anticonvulsant Agent
A series of 7-substituted-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-ones, which are structurally similar to the compound , have been synthesized and evaluated for their anticonvulsant effects . These compounds were tested using a maximal electroshock (MES) test in mice, and most of them exhibited anticonvulsant activities .
Hypnotic Agent
The same series of 7-substituted-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-ones were also evaluated for their hypnotic effects . The compound 7-(heptyloxy)-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one was found to significantly increase the duration of pentobarbital-induced sleep in mice .
Neuroprotective Agent
Compounds structurally similar to “7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine” have been found to reduce inflammatory neurodegeneration in a murine model of cerebral ischemia . This suggests potential neuroprotective applications.
Cognitive Enhancer
The same compound that demonstrated neuroprotective effects was also found to restore cognition in aged mice by rejuvenating cellular bioenergetics in vivo . This suggests potential use as a cognitive enhancer.
PI3K/Akt/mTOR Pathway Inhibitor
A compound with a similar structure, (7-(6-Aminopyridin-3-yl)-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl), has been used as an inhibitor in the PI3K/Akt/mTOR pathway . This pathway is involved in cell cycle regulation and is often dysregulated in cancer, suggesting potential applications in cancer research.
Building Block in Organic Synthesis
Given its unique structure, “7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine” could potentially be used as a building block in organic synthesis. Its reactivity and the ability to form complex structures could make it valuable in the synthesis of a wide range of organic compounds.
Mecanismo De Acción
Target of Action
The primary target of 7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine is the Traf2- and Nck-interacting protein kinase (TNIK) . TNIK is a downstream signal protein of the Wnt/β-catenin pathway and has been thought of as a potential target for the treatment of colorectal cancer (CRC) that is often associated with dysregulation of Wnt/β-catenin signaling pathway .
Mode of Action
It is known that the compound has potent inhibitory effects on tnik . This inhibition likely disrupts the normal functioning of the Wnt/β-catenin pathway, thereby potentially inhibiting the growth and proliferation of cancer cells .
Biochemical Pathways
The main biochemical pathway affected by 7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine is the Wnt/β-catenin pathway . This pathway plays a crucial role in cell growth and differentiation. By inhibiting TNIK, the compound disrupts the normal functioning of this pathway, which may lead to the inhibition of cancer cell growth and proliferation .
Pharmacokinetics
One derivative of the compound has shown favorable pharmacokinetic properties and considerable antitumor activity in a mouse model
Result of Action
The molecular and cellular effects of 7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine’s action are likely related to its inhibitory effects on TNIK and the subsequent disruption of the Wnt/β-catenin pathway . This disruption can potentially inhibit the growth and proliferation of cancer cells .
Propiedades
IUPAC Name |
7-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O/c10-8-1-2-9-7(5-8)6-12(11)3-4-13-9/h1-2,5H,3-4,6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USUOTHDGRKFLKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(CN1N)C=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




